molecular formula C15H20Cl2N8O2 B610718 SB 772077B dihydrochloride

SB 772077B dihydrochloride

Cat. No. B610718
M. Wt: 415.3 g/mol
InChI Key: HSROPTGRSYJPJY-JZGIKJSDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

SB 772077B dihydrochloride exerts its effects by inhibiting the activity of Rho-associated kinases (ROCK1 and ROCK2). These kinases play a crucial role in regulating the cytoskeleton, cell shape, and motility. By inhibiting ROCK activity, this compound induces vasodilation, reduces blood pressure, and modulates cellular functions involved in inflammation and cancer progression .

Safety and Hazards

While specific safety and hazard information for SB 772077B dihydrochloride is not available, general safety measures for handling such compounds include wearing safety goggles with side-shields, protective gloves, and impervious clothing . It’s also recommended to use a suitable respirator . The product should be kept away from drains, water courses, or the soil .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SB 772077B dihydrochloride involves multiple steps, starting with the preparation of the aminofurazan core. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: SB 772077B dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the aminofurazan and imidazopyridine moieties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with modified functional groups .

properties

IUPAC Name

[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8O2.2ClH/c1-2-23-12-9(15(24)22-4-3-8(16)7-22)5-18-6-10(12)19-14(23)11-13(17)21-25-20-11;;/h5-6,8H,2-4,7,16H2,1H3,(H2,17,21);2*1H/t8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSROPTGRSYJPJY-JZGIKJSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=NC=C2C(=O)N3CCC(C3)N)N=C1C4=NON=C4N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=NC=C2C(=O)N3CC[C@@H](C3)N)N=C1C4=NON=C4N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.